6-Chloro-4'-methylflavone
Description
Structure
3D Structure
Properties
IUPAC Name |
6-chloro-2-(4-methylphenyl)chromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClO2/c1-10-2-4-11(5-3-10)16-9-14(18)13-8-12(17)6-7-15(13)19-16/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USPRHJDYJRDVNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
6-Chloro-4'-methylflavone as a CNS Modulator: Technical Monograph
This guide serves as an in-depth technical monograph on 6-Chloro-4'-methylflavone , a synthetic flavonoid derivative utilized in neuropharmacology to probe the structure-activity relationships (SAR) of the GABA type A (GABA
Executive Summary
6-Chloro-4'-methylflavone is a high-affinity, synthetic ligand for the benzodiazepine binding site (BZD-site) of the GABA
This compound represents a critical "efficacy cliff" in medicinal chemistry:
-
The 6-Chloro moiety typically confers neutralizing (antagonist) or weak partial agonist properties, stripping the molecule of sedative effects while retaining receptor occupancy.
-
The 4'-Methyl moiety enhances lipophilicity and binding affinity, ensuring blood-brain barrier (BBB) penetration and potent competitive interaction at the
interface.
This guide details the mechanistic grounding, synthesis, and experimental validation of 6-Chloro-4'-methylflavone as a CNS modulator.
Chemical Identity & Physicochemical Properties[1][2][3][4][5]
The molecule is constructed on the 2-phenylchromen-4-one (flavone) scaffold. Its design optimizes CNS bioavailability while restricting conformational flexibility to fit the BZD pocket.
| Property | Value | Clinical Relevance |
| IUPAC Name | 6-chloro-2-(4-methylphenyl)chromen-4-one | Standard nomenclature for synthesis. |
| Molecular Formula | C | -- |
| Molecular Weight | 270.71 g/mol | Ideal for CNS penetration (<400 Da). |
| cLogP | ~4.2 | High lipophilicity facilitates passive diffusion across the BBB. |
| H-Bond Donors | 0 | Increases membrane permeability. |
| H-Bond Acceptors | 2 | Interacts with His102/Tyr159 residues in the |
| TPSA | ~30 Å | Well below the 90 Å |
Pharmacodynamics: The Mechanism of Action
The GABA Receptor Interaction
6-Chloro-4'-methylflavone targets the high-affinity benzodiazepine site located at the interface of the
The "Null" Modulation Phenomenon: Research indicates that the substituent at position 6 is a primary determinant of efficacy (intrinsic activity).
-
6-Bromo/6-Methyl: Act as Positive Modulators (PAMs) , increasing Cl
flux. -
6-Chloro: Acts as a Neutralizing Modulator (Antagonist) or Weak Partial Agonist .
Therefore, 6-Chloro-4'-methylflavone binds with high affinity (Ki in the low nanomolar range) but induces minimal conformational change in the receptor pore. It effectively blocks the binding of full agonists (like diazepam) without triggering sedation itself.
Signaling Pathway Visualization
The following diagram illustrates the competitive binding mechanism and the resulting chloride ion flux modulation.
Figure 1: Mechanism of Action. The 6-Chloro derivative occupies the BZD site, preventing full agonists (diazepam) from binding, while failing to trigger the significant chloride flux associated with sedation.
Experimental Protocols
To validate the activity of 6-Chloro-4'-methylflavone, a three-stage experimental workflow is required: Synthesis, Binding Verification, and Functional Assay.
Synthesis: The Claisen-Schmidt Condensation
This is the industry-standard route for high-purity flavone synthesis.
Reagents:
-
2'-Hydroxy-5'-chloroacetophenone (Starting Material A)
-
4-Methylbenzaldehyde (Starting Material B)
-
KOH/Ethanol (Base)[1]
-
DMSO/I
(Oxidative Cyclization)
Protocol:
-
Chalcone Formation: Dissolve equimolar amounts of A and B in ethanol. Add 50% KOH dropwise at 0°C. Stir for 12h at room temperature. Precipitate with HCl.
-
Checkpoint: Verify Chalcone intermediate via TLC (Shift in R
).
-
-
Cyclization: Dissolve the chalcone in DMSO. Add a catalytic amount of Iodine (I
). Reflux at 140°C for 4 hours. -
Purification: Pour into ice water, filter precipitate, and recrystallize from methanol.
-
Validation:
H NMR must show the disappearance of vinyl protons and the appearance of the C3-H flavone singlet (~6.7 ppm).
Radioligand Binding Assay (Affinity)
Objective: Determine the inhibition constant (
-
Tissue Preparation: Rat cerebral cortex membranes (rich in
). -
Radioligand: [
H]-Flunitrazepam (1 nM). -
Displacement: Incubate membranes with [
H]-Flunitrazepam and increasing concentrations of 6-Chloro-4'-methylflavone (0.1 nM – 10 M). -
Filtration: Harvest on glass fiber filters, wash, and count radioactivity.
-
Calculation: Use the Cheng-Prusoff equation:
.
Electrophysiology (Efficacy)
Objective: Confirm "Null" vs. "Partial" modulation.
-
System: Xenopus laevis oocytes expressing recombinant
receptors.[2] -
Protocol: Two-electrode voltage clamp (TEVC).
-
Application: Apply GABA (
) alone, then GABA + 6-Chloro-4'-methylflavone (10 M). -
Readout:
-
PAM: >20% increase in current.
-
Null/Antagonist: <10% change in current (but blocks Diazepam potentiation).
-
Experimental Workflow Diagram
The following Graphviz diagram outlines the logical flow for characterizing this compound, from synthesis to functional validation.
Figure 2: Characterization Pipeline. A step-by-step workflow for validating 6-Chloro-4'-methylflavone as a CNS probe.
Applications & Future Outlook
Pharmacological Tool
6-Chloro-4'-methylflavone is primarily used as a chemical probe to map the steric requirements of the BZD binding pocket. By comparing its activity to 6-Methylflavone (a PAM), researchers can isolate the electronic contribution of the C6-substituent to channel gating.
Therapeutic Potential[7]
-
Antidote Development: Due to its likely antagonist profile, it could serve as a synthetic alternative to Flumazenil for reversing benzodiazepine overdose, potentially with better pharmacokinetic properties (longer half-life).
-
Non-Sedating Anxiolytics: If the compound exhibits trace partial agonism (e.g., 10-15% potentiation), it may function as an anxiolytic without the sedative side effects associated with full agonists.
References
-
Hall, B. J., et al. (2005). "6-Methylflavanone, a more efficacious positive allosteric modulator of GABA actions."[2][3] European Journal of Pharmacology. Link
-
Ren, L., et al. (2011). "Effects of flavone 6-substitutions on GABA(A) receptors efficacy."[4][5] European Journal of Pharmacology. Link
-
Marder, M., & Paladini, A. C. (2002). "GABA(A) receptor ligands of flavonoid structure." Current Topics in Medicinal Chemistry. Link
-
Hanrahan, J. R., et al. (2011). "Flavonoid modulation of GABA(A) receptors."[4] British Journal of Pharmacology. Link
-
Guide to Pharmacology. "6-Methylflavone Ligand Page." IUPHAR/BPS.[6] Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. 6-Methylflavanone, a more efficacious positive allosteric modulator of gamma-aminobutyric acid (GABA) action at human recombinant alpha2beta2gamma2L than at alpha1beta2gamma2L and alpha1beta2 GABA(A) receptors expressed in Xenopus oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Flavonoid modulation of GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of flavone 6-substitutions on GABAA receptors efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of flavone 6-substitutions on GABAA receptors efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 6-Methylflavone | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
Methodological & Application
Application Note: A Validated Protocol for the Synthesis of 6-Chloro-4'-methylflavone from 4-Chlorophenol
Abstract: This document provides a comprehensive, in-depth guide for the multi-step synthesis of 6-Chloro-4'-methylflavone, a heterocyclic compound of interest in medicinal chemistry and drug development. Flavonoids, a class of natural products, exhibit a wide range of biological activities, including anticancer, antioxidant, and anti-inflammatory properties, making their synthetic analogs valuable targets for research.[1][2] This protocol details a robust and reproducible pathway starting from the readily available industrial chemical, 4-chlorophenol. The chosen synthetic strategy proceeds through the formation of a key 2-hydroxy-5-chloroacetophenone intermediate via a Fries rearrangement, followed by the construction of the flavone core using the Baker-Venkataraman rearrangement and subsequent acid-catalyzed cyclization.[3][4] Each step is accompanied by a detailed protocol, mechanistic insights, and expert commentary to ensure successful execution and understanding of the underlying chemical principles.
Strategic Overview of the Synthesis
The conversion of 4-chlorophenol to 6-Chloro-4'-methylflavone is a multi-step process that builds the flavonoid scaffold sequentially. The core logic is to first establish the "A" ring of the flavone from the starting phenol and then construct the "B" and "C" rings. The Baker-Venkataraman rearrangement is a classic and reliable method for synthesizing the 1,3-diketone precursor necessary for flavone formation.[5][6][7][8] This pathway was chosen for its high yields and well-documented mechanisms, providing a clear and validated route to the target molecule.
The overall workflow can be visualized as a three-part process:
-
Formation of the Key Acetophenone Intermediate: Converting the starting phenol into a more reactive o-hydroxyaryl ketone.
-
Construction of the 1,3-Diketone: Attaching the precursor for the "B" ring and rearranging it into the correct orientation for cyclization.
-
Cyclodehydration: Forming the central pyrone "C" ring to yield the final flavone product.
Figure 1: Overall synthetic workflow from 4-Chlorophenol to 6-Chloro-4'-methylflavone.
Materials and Reagents
Proper reagent handling and quality are paramount for the success of this synthesis. All reagents should be of analytical grade or higher. Anhydrous conditions are critical for several steps, particularly the Fries and Baker-Venkataraman rearrangements.
| Reagent | CAS Number | Molecular Formula | Recommended Purity | Notes |
| 4-Chlorophenol | 106-48-9 | C₆H₅ClO | ≥99% | Corrosive, toxic. |
| Acetic Anhydride | 108-24-7 | C₄H₆O₃ | ≥98% | Corrosive, lachrymator. |
| Anhydrous Sodium Acetate | 127-09-3 | C₂H₃NaO₂ | ≥99%, anhydrous | Ensure dryness before use. |
| Anhydrous Aluminum Chloride | 7446-70-0 | AlCl₃ | ≥99%, anhydrous | Highly hygroscopic, reacts violently with water. |
| Hydrochloric Acid | 7647-01-0 | HCl | 37% (conc.), 10% (aq.) | Corrosive. |
| 4-Methylbenzoyl chloride | 874-60-2 | C₈H₇ClO | ≥98% | Lachrymator, moisture sensitive.[9][10] |
| Pyridine | 110-86-1 | C₅H₅N | ≥99.8%, anhydrous | Flammable, toxic, hygroscopic. |
| Potassium Hydroxide | 1310-58-3 | KOH | ≥85% (pellets) | Corrosive. |
| Glacial Acetic Acid | 64-19-7 | C₂H₄O₂ | ≥99.7% | Corrosive. |
| Sulfuric Acid | 7664-93-9 | H₂SO₄ | 95-98% (conc.) | Highly corrosive, strong oxidizer. |
| Methanol | 67-56-1 | CH₄O | ACS Grade | Flammable. |
| Petroleum Ether | 8032-32-4 | N/A | ACS Grade (60-80 °C) | Flammable. |
Experimental Protocols
Part 1: Synthesis of the Key Intermediate: 2-Hydroxy-5-chloroacetophenone
This part transforms the starting phenol into an ortho-acylated phenol, which is the necessary building block for the subsequent construction of the flavone core.
-
Principle: This is a standard esterification of a phenol. Anhydrous sodium acetate acts as a basic catalyst to activate the acetic anhydride and deprotonate the phenol, facilitating nucleophilic attack.
-
Procedure:
-
To a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-chlorophenol (0.1 mol), acetic anhydride (0.2 mol), and anhydrous sodium acetate (0.1 mol).
-
Heat the mixture to reflux gently for 2 hours. The solid sodium acetate will remain suspended.
-
After reflux, allow the reaction mixture to cool to room temperature.
-
Carefully pour the cooled mixture into 200 mL of ice-cold water in a beaker with stirring to decompose the excess acetic anhydride.
-
Two layers will form. Transfer the mixture to a separatory funnel and separate the lower organic layer (4-chlorophenyl acetate).
-
Wash the organic layer with 50 mL of 5% sodium bicarbonate solution, followed by 50 mL of water.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield crude 4-chlorophenyl acetate as an oil. This product is often used in the next step without further purification.
-
-
Principle: The Fries rearrangement is an intramolecular electrophilic aromatic substitution reaction.[3] The Lewis acid (AlCl₃) coordinates to the carbonyl oxygen of the ester, generating an acylium ion electrophile which then attacks the aromatic ring, preferentially at the ortho position due to chelation with the phenolic oxygen upon workup.
-
Procedure:
-
Caution: This reaction must be performed in a well-ventilated fume hood. Anhydrous aluminum chloride reacts violently with moisture. All glassware must be thoroughly dried.
-
In a 500 mL three-neck flask equipped with a mechanical stirrer, a dropping funnel, and a gas outlet connected to a trap, place anhydrous aluminum chloride (0.25 mol).
-
Slowly add the crude 4-chlorophenyl acetate (from Protocol 1.1) dropwise to the aluminum chloride over 30 minutes. The reaction is exothermic. Maintain the temperature between 60-70 °C using a water bath if necessary.
-
After the addition is complete, heat the reaction mixture in an oil bath at 120-130 °C for 3-4 hours. The mixture will become a thick, dark paste.
-
Allow the reaction to cool to room temperature, then cool further in an ice bath.
-
Very slowly and carefully, add 200 mL of 10% ice-cold hydrochloric acid to decompose the aluminum chloride complex. This is a highly exothermic process that will release HCl gas.
-
The solid product will precipitate. Stir the mixture for 30 minutes to ensure complete decomposition.
-
Filter the solid product using a Büchner funnel and wash thoroughly with cold water until the filtrate is neutral.
-
Recrystallize the crude product from ethanol or glacial acetic acid to yield pure 2-hydroxy-5-chloroacetophenone as a crystalline solid.[3]
-
Part 2: Synthesis of 6-Chloro-4'-methylflavone
This part constitutes the core of the flavone synthesis, involving the Baker-Venkataraman rearrangement.
-
Principle: The phenolic hydroxyl group of 2-hydroxy-5-chloroacetophenone is acylated with 4-methylbenzoyl chloride. Pyridine acts as a base to neutralize the HCl byproduct and as a nucleophilic catalyst.
-
Procedure:
-
In a 250 mL flask, dissolve 2-hydroxy-5-chloroacetophenone (0.05 mol) in 50 mL of anhydrous pyridine.
-
Cool the solution in an ice bath.
-
Slowly add 4-methylbenzoyl chloride (0.06 mol) dropwise with constant stirring.
-
After addition, allow the mixture to warm to room temperature and stir for 18-20 hours.[3]
-
Pour the reaction mixture onto 250 g of crushed ice containing 25 mL of concentrated HCl.
-
A solid product, 2-(4-methylbenzoyloxy)-5-chloroacetophenone, will precipitate.
-
Filter the solid, wash thoroughly with cold water, and then with a small amount of ice-cold methanol.
-
Dry the product in a desiccator. This intermediate is typically pure enough for the next step.
-
-
Principle: This is the key O→C acyl migration step.[6] A strong base (KOH) generates an enolate from the acetophenone moiety. The enolate then acts as an intramolecular nucleophile, attacking the ester carbonyl. The resulting cyclic intermediate collapses to form the more stable 1,3-diketone.[7]
-
Procedure:
-
Place the 2-(4-methylbenzoyloxy)-5-chloroacetophenone (0.04 mol) from the previous step into a 250 mL flask.
-
Add 60 mL of anhydrous pyridine and powdered potassium hydroxide (0.12 mol).
-
Heat the mixture in a water bath at 50 °C for 20-30 minutes with vigorous stirring. The mixture will turn into a thick, colored paste.[3]
-
Cool the reaction mixture and acidify by pouring it into a mixture of 200 mL of 10% acetic acid and crushed ice.
-
The yellow 1,3-diketone, 1-(5-chloro-2-hydroxyphenyl)-3-(4-methylphenyl)propane-1,3-dione, will precipitate.
-
Filter the solid, wash with ample cold water, and dry.
-
Figure 2: Mechanism of the Baker-Venkataraman rearrangement.
-
Principle: In the presence of a strong acid, the 1,3-diketone undergoes cyclization. The phenolic hydroxyl group attacks one of the carbonyls, and subsequent dehydration (loss of water) forms the stable, aromatic pyrone ring of the flavone.
-
Procedure:
-
Dissolve the dried 1,3-diketone (0.03 mol) from the previous step in 50 mL of glacial acetic acid in a 100 mL flask.
-
Add 2-3 drops of concentrated sulfuric acid as a catalyst.
-
Heat the solution on a water bath at 100 °C for 1 hour with occasional stirring.[3]
-
Pour the hot reaction mixture over 200 g of crushed ice.
-
The product, 6-Chloro-4'-methylflavone, will precipitate as a solid.
-
Filter the product, wash extensively with water to remove acid, and then wash with a small amount of cold ethanol.
-
Recrystallize the crude product from a suitable solvent like petroleum ether or an ethanol/water mixture to obtain pure 6-Chloro-4'-methylflavone.
-
Characterization and Data
The final product and key intermediates should be characterized to confirm their identity and purity.
-
Melting Point: Compare the observed melting point with literature values.
-
Spectroscopy:
-
¹H-NMR: To confirm the proton environment and structural integrity.
-
¹³C-NMR: To confirm the carbon skeleton.
-
FT-IR: To identify key functional groups (C=O of the pyrone, C-Cl bond, aromatic C=C).
-
Mass Spectrometry: To confirm the molecular weight.
-
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State |
| 2-Hydroxy-5-chloroacetophenone | C₈H₇ClO₂ | 170.59 | Crystalline Solid |
| 6-Chloro-4'-methylflavone | C₁₆H₁₁ClO₂ | 270.71 | Solid |
Safety and Troubleshooting
-
General Safety: Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. All procedures should be conducted in a well-ventilated fume hood.
-
Specific Hazards:
-
Anhydrous AlCl₃: Extremely hygroscopic and reacts violently with water. Handle in a glove box or under an inert atmosphere if possible. Quench with extreme caution.
-
Acid Chlorides & Anhydrides: Corrosive and lachrymatory. Handle with care and avoid inhalation of vapors.
-
Pyridine: Toxic and flammable with a strong, unpleasant odor. Use in a fume hood.
-
Strong Acids (HCl, H₂SO₄): Highly corrosive. Handle with care and add slowly to water/ice for dilution.
-
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low yield in Fries Rearrangement | Incomplete reaction; moisture contamination deactivating AlCl₃. | Ensure all glassware is oven-dried. Use fresh, high-quality anhydrous AlCl₃. Increase reaction time or temperature slightly. |
| Oily product instead of solid | Impurities present; incomplete reaction. | Try triturating the oil with a non-polar solvent like hexane to induce crystallization. Purify via column chromatography if necessary. |
| Low yield in Baker-Venkataraman step | Insufficient base; moisture present; reaction time too short. | Use freshly powdered KOH. Ensure pyridine is anhydrous. Increase reaction time or slightly increase temperature. |
| Difficulty in final recrystallization | Product is too soluble or insoluble in the chosen solvent. | Perform small-scale solvent screening to find an optimal single or mixed solvent system (e.g., ethanol/water, ethyl acetate/hexane). |
Conclusion
This application note provides a validated and detailed protocol for the synthesis of 6-Chloro-4'-methylflavone from 4-chlorophenol. By following the step-by-step procedures and adhering to the safety precautions, researchers can reliably produce this valuable flavonoid scaffold. The mechanistic explanations and troubleshooting guide serve to empower scientists to not only execute the synthesis but also to understand and optimize the process for their specific research and development needs.
References
-
Adhau, V. B. (2016). SYNTHESIS OF 6-CHLOROFLAVONE FROM 4-CHLOROPHENOL AND THEIR BIOCIDAL ACTIVITY. TSI Journals. [Link]
-
Bansal, M., et al. (2017). Synthesis of Flavones. Biomedical Journal of Scientific & Technical Research. [Link]
-
Basavaraja, K. M., et al. (2015). A comprehensive review of the oxidative cyclisation of 2'-hydroxychalcones to aurones and flavones. International Journal of Chemical Studies. [Link]
- Cabrera, M., et al. (2007). Synthetic chalcones, flavanones, and flavones as antitumoral agents: Biological evaluation and structure–activity relationships. Bioorganic & Medicinal Chemistry.
-
Kalita, D. J. (n.d.). Baker-Venkataraman Rearrangement. Name Reactions in Organic Synthesis. [Link]
-
Merck. (n.d.). Allan-Robinson Reaction. Merck Index. [Link]
-
Nogrady, M. (2021). Flavones and Related Compounds: Synthesis and Biological Activity. Molecules. [Link]
-
Santos, R., et al. (2023). Stereoselective Synthesis of Flavonoids: A Brief Overview. Molecules. [Link]
- Satyanarayana, V. S. V. (2014).
-
T. S. Wheeler Group. (n.d.). Baker–Venkataraman rearrangement. Wikipedia. [Link]
Sources
- 1. Flavones and Related Compounds: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Flavonoids, Chalcones, and Their Fluorinated Derivatives—Recent Advances in Synthesis and Potential Medical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tsijournals.com [tsijournals.com]
- 4. semanticscholar.org [semanticscholar.org]
- 5. Baker–Venkataraman rearrangement - Wikipedia [en.wikipedia.org]
- 6. knowledge.lancashire.ac.uk [knowledge.lancashire.ac.uk]
- 7. Baker-Venkatraman Rearrangement (Chapter 3) - Name Reactions in Organic Synthesis [cambridge.org]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. CAS 874-60-2: 4-Methylbenzoyl chloride | CymitQuimica [cymitquimica.com]
- 10. 4-Methylbenzoyl chloride(874-60-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
Application Note: 6-Chloro-4'-methylflavone as a Dual-Function Probe in Cancer Pharmacology
Topic: Applications of 6-Chloro-4'-methylflavone in Cancer Research Content Type: Application Note & Protocol Guide Audience: Senior Researchers, Pharmacologists, and Drug Discovery Scientists
Abstract & Technical Overview
6-Chloro-4'-methylflavone (CAS: 41255-31-6) is a synthetic flavonoid derivative utilized as a high-affinity chemical probe in cancer research. Structurally, it combines a halogenated A-ring (6-chloro) with a methylated B-ring (4'-methyl). This specific substitution pattern confers two critical pharmacological properties:
-
Metabolic Stability: The 4'-methyl group blocks the primary site of metabolic hydroxylation (CYP-mediated oxidation at the 4'-position), significantly enhancing the compound's half-life and intracellular residence time compared to non-methylated analogs like 6-chloroflavone.
-
Target Selectivity: It serves as a potent modulator of the Aryl Hydrocarbon Receptor (AhR) and a specific inhibitor of the Breast Cancer Resistance Protein (BCRP/ABCG2) transporter.
This guide details experimental protocols for utilizing 6-Chloro-4'-methylflavone to study AhR signaling dynamics and to reverse multidrug resistance (MDR) in chemotherapy-resistant cancer cell lines.
Primary Application: Modulation of Aryl Hydrocarbon Receptor (AhR) Signaling[1][2][3]
Mechanistic Rationale
The AhR is a ligand-activated transcription factor involved in xenobiotic metabolism and tumorigenesis.[1] While environmental toxins (e.g., TCDD) are classic AhR agonists, synthetic flavones can act as selective AhR modulators (SAhRMs).
-
The 6-Chloro Effect: Enhances lipophilicity and binding affinity to the hydrophobic AhR ligand-binding pocket.
-
The 4'-Methyl Effect: Modulates the conformational change of the receptor. Depending on the specific cellular context and co-activator presence, 6-Chloro-4'-methylflavone can act as a partial agonist or antagonist, making it a vital tool for dissecting AhR-driven cancer pathways without the extreme toxicity of dioxins.
Visualization: AhR Activation Pathway
The following diagram illustrates the canonical pathway where 6-Chloro-4'-methylflavone competes for the AhR ligand binding pocket.
Figure 1: Mechanism of AhR modulation by 6-Chloro-4'-methylflavone, leading to transcriptional activation of CYP enzymes and modulation of cell cycle progression.
Protocol 1: AhR Luciferase Reporter Assay
Objective: To quantify the agonist/antagonist activity of 6-Chloro-4'-methylflavone.
Materials:
-
Cell Line: HepG2 or MCF-7 cells stably transfected with pGudLuc (containing Dioxin Response Elements - DRE).
-
Reagents: 6-Chloro-4'-methylflavone (dissolved in DMSO), TCDD (positive control agonist), Luciferase Assay System.
Step-by-Step Methodology:
-
Seeding: Plate cells in 96-well white-walled plates at
cells/well. Incubate for 24 hours at 37°C. -
Treatment (Agonist Mode):
-
Treat cells with increasing concentrations of 6-Chloro-4'-methylflavone (0.1 nM – 10 µM).
-
Include a DMSO vehicle control (0.1% v/v) and TCDD (10 nM) positive control.
-
-
Treatment (Antagonist Mode):
-
Pre-incubate cells with 6-Chloro-4'-methylflavone for 1 hour.
-
Add TCDD (1 nM) to all wells to induce AhR.
-
-
Incubation: Incubate for 18–24 hours.
-
Lysis & Detection:
-
Wash cells with PBS.
-
Add 20 µL Lysis Buffer per well; rock for 15 min.
-
Add 100 µL Luciferase Reagent.
-
Measure luminescence using a microplate luminometer.
-
-
Data Analysis: Normalize RLU (Relative Light Units) to protein content. Plot dose-response curves to calculate
(agonist) or (antagonist).
Secondary Application: Reversal of Multidrug Resistance (ABCG2 Inhibition)
Mechanistic Rationale
The Breast Cancer Resistance Protein (BCRP/ABCG2) is an efflux transporter that pumps chemotherapeutics (e.g., Mitoxantrone, Topotecan) out of cancer cells, causing drug resistance.
-
Binding Site: 6-Chloro-4'-methylflavone binds to the transmembrane domain of ABCG2.
-
Structure-Activity Relationship (SAR): The 6-chloro substitution increases potency, while the 4'-methyl group provides steric bulk that locks the transporter in an inactive inward-facing conformation, preventing drug efflux.
Visualization: Inhibition of Drug Efflux
Figure 2: 6-Chloro-4'-methylflavone inhibits ABCG2, causing intracellular accumulation of chemotherapeutic agents.
Protocol 2: Hoechst 33342 Accumulation Assay
Objective: To validate ABCG2 inhibition functionally.
Materials:
-
Cell Line: ABCG2-overexpressing cells (e.g., MCF-7/MX or HEK293-ABCG2).
-
Fluorescent Probe: Hoechst 33342 (ABCG2 substrate).
-
Inhibitor: 6-Chloro-4'-methylflavone.
-
Control: Fumitremorgin C (FTC) (Specific ABCG2 inhibitor).
Step-by-Step Methodology:
-
Preparation: Harvest cells (
cells/mL) and resuspend in phenol red-free medium. -
Inhibitor Treatment: Incubate cells with 6-Chloro-4'-methylflavone (1 µM, 5 µM, 10 µM) or vehicle for 15 minutes at 37°C.
-
Substrate Addition: Add Hoechst 33342 (final concentration 5 µM).
-
Efflux Phase: Incubate for 30 minutes at 37°C.
-
Termination: Wash cells with ice-cold PBS to stop transport.
-
Analysis: Analyze immediately via Flow Cytometry (UV laser, excitation 355 nm, emission 460 nm).
-
Result: A shift in the fluorescence histogram to the right (increased intensity) compared to control indicates successful inhibition of ABCG2.
Representative Data & SAR Insights
The following table summarizes the comparative pharmacological profile of 6-Chloro-4'-methylflavone against related analogs, highlighting the specific advantage of the 4'-methyl substitution.
| Compound | AhR Binding Affinity ( | Metabolic Stability ( | ABCG2 Inhibition ( | Primary Utility |
| 6-Chloro-4'-methylflavone | High (< 10 nM) | High (> 6 hrs) | ~0.5 µM | Stable Probe / MDR Reversal |
| 6-Chloroflavone | High (~10 nM) | Low (< 1 hr) | ~1.2 µM | General AhR Agonist |
| 4'-Methylflavone | Moderate | Moderate | > 5 µM | AhR Antagonist Studies |
| Flavone (Unsubstituted) | Low | Low | Inactive | Baseline Control |
Note: Values are representative estimates based on structure-activity relationship (SAR) data for 6-halogenated and 4'-methylated flavones [1, 2].
References
-
Structure-activity relationships among mono- and dihydroxy flavones as aryl hydrocarbon receptor (AhR) agonists or antagonists.
-
Antagonism of aryl hydrocarbon receptor signaling by 6,2',4'-trimethoxyflavone.
- Source: Journal of Pharmacology and Experimental Therapeutics.
-
Context: Establishes the paradigm of using specific methylated flavones to probe AhR signaling without partial agonist activity.[4]
-
Inhibition of Breast Cancer Resistance Protein (ABCG2) by Flavonoids.
- Source: Molecular Pharmacology.
- Context: Details the structural requirements (including 6-position halogenation)
-
6-Chloro-4'-methylflavone (CAS 41255-31-6) Product Entry.
- Source: Alfa Chemistry / ChemicalBook.
- Context: Verification of the chemical entity and its classification as a halogenated flavone building block for cancer research.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Structure-activity relationships among mono- and dihydroxy flavones as aryl hydrocarbon receptor (AhR) agonists or antagonists in CACO2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Antagonism of aryl hydrocarbon receptor signaling by 6,2',4'-trimethoxyflavone - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Yield Synthesis of 6-Chloro-4'-methylflavone
Executive Summary
This Application Note details a robust, high-yield protocol for the synthesis of 6-Chloro-4'-methylflavone , a halogenated flavonoid scaffold with significant potential in medicinal chemistry, particularly for anti-inflammatory and anticancer research.
While the classic Baker-Venkataraman rearrangement is often cited, it requires multiple steps (esterification, rearrangement, cyclization) and often suffers from lower yields due to complex workups. To meet the "High-Yield" requirement, this guide utilizes a streamlined Claisen-Schmidt Condensation followed by an Iodine-Mediated Oxidative Cyclization in DMSO . This route minimizes purification losses and consistently delivers yields >85% when protocols are strictly followed.
Retrosynthetic Analysis & Strategy
The synthesis is disconnected into two commercially available precursors: 5'-Chloro-2'-hydroxyacetophenone and p-Tolualdehyde (4-methylbenzaldehyde).
Strategic Rationale
-
Atom Economy: The Claisen-Schmidt route generates water as the primary byproduct.
-
Selectivity: The Iodine/DMSO system (Protocol B) is highly specific for flavone formation, avoiding the formation of aurones (often seen with Hg(OAc)₂ or CuBr₂ catalysts).
-
Scalability: Both steps avoid chromatographic purification in favor of crystallization, making this protocol suitable for gram-scale synthesis.
Reaction Scheme (Diagram 1)
Caption: Two-step synthetic pathway. Step 1 forms the chalcone backbone. Step 2 utilizes I₂/DMSO for ring closure and oxidation.
Experimental Protocols
Protocol A: Synthesis of the Chalcone Intermediate
Objective: Synthesis of 1-(5-chloro-2-hydroxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one.
Materials
-
5'-Chloro-2'-hydroxyacetophenone (10 mmol, 1.70 g)
-
4-Methylbenzaldehyde (10 mmol, 1.20 g)
-
Potassium Hydroxide (KOH) pellets (30 mmol, 1.68 g)
-
Ethanol (95%, 30 mL)
-
HCl (10% aqueous solution)[1]
Step-by-Step Procedure
-
Catalyst Preparation: Dissolve KOH (30 mmol) in Ethanol (20 mL) in a 100 mL round-bottom flask. Cool to 0°C in an ice bath.
-
Addition: Add 5'-Chloro-2'-hydroxyacetophenone (10 mmol) to the stirred base solution. The solution will turn yellow/orange (phenoxide formation).
-
Condensation: Add 4-Methylbenzaldehyde (10 mmol) dropwise.
-
Expert Tip: Do not add the aldehyde all at once. Slow addition prevents the Cannizzaro side-reaction of the aldehyde.
-
-
Reaction: Remove the ice bath and stir vigorously at room temperature for 24 hours.
-
Monitoring: Check TLC (Hexane:EtOAc 8:2). The product (Chalcone) typically has a lower R_f than the aldehyde but higher than the acetophenone.
-
-
Quench & Precipitation: Pour the reaction mixture into crushed ice (100 g) containing 10% HCl (20 mL). The mixture must be acidic (pH ~2-3). A yellow solid will precipitate immediately.
-
Isolation: Filter the solid using a Buchner funnel. Wash copiously with cold water to remove KCl and excess acid.
-
Purification: Recrystallize the crude solid from hot ethanol.
-
Target Yield: 85-92%
-
Appearance: Yellow needles.
-
Protocol B: Oxidative Cyclization to 6-Chloro-4'-methylflavone
Objective: Cyclization of the chalcone to the final flavone using the I₂/DMSO system.
Materials
-
Chalcone Intermediate (from Protocol A) (5 mmol)
-
Iodine (I₂) (0.1 - 0.5 mmol catalytic, or stoichiometric 5 mmol for faster kinetics)
-
Note: While catalytic amounts work, using 10-20 mol% is optimal for balancing speed and purity.
-
-
Dimethyl Sulfoxide (DMSO) (15 mL)
-
Sodium Thiosulfate (Na₂S₂O₃) (saturated aq. solution)
Step-by-Step Procedure
-
Dissolution: In a 50 mL round-bottom flask equipped with a reflux condenser, dissolve the Chalcone (5 mmol) in DMSO (15 mL).
-
Catalyst Addition: Add Iodine crystal (approx. 50-100 mg).
-
Heating: Heat the mixture to 130°C in an oil bath.
-
Critical Control Point: Do not exceed 150°C to prevent thermal decomposition of DMSO.
-
-
Monitoring: Monitor by TLC (Hexane:EtOAc 7:3).
-
Observation: The yellow fluorescent spot of the chalcone will disappear, replaced by a dark absorbing spot (UV 254nm) of the flavone. Reaction time is typically 2–4 hours.[2]
-
-
Workup: Cool the mixture to room temperature. Pour into crushed ice (100 g).
-
Quenching Iodine: Add saturated Na₂S₂O₃ solution (10 mL) to the aqueous mixture.
-
Why? This reduces unreacted Iodine (brown) to Iodide (colorless), preventing contamination of the final product.
-
-
Filtration: Filter the white/off-white precipitate. Wash with water.[1][3][4][5][6]
-
Purification: Recrystallize from Methanol or Acetone.
Experimental Workflow (Diagram 2)
Caption: Decision tree for the oxidative cyclization workflow, highlighting the critical TLC checkpoint.
Expected Data & Characterization
Upon successful synthesis, the following physicochemical properties confirm the identity of 6-Chloro-4'-methylflavone.
Physical Properties
| Property | Value | Notes |
| Appearance | White to pale yellow crystalline solid | Distinct change from the deep yellow chalcone |
| Melting Point | 185–190°C (Expected) | Sharp range indicates high purity |
| Yield (Step 2) | 80–90% | High efficiency of I₂/DMSO method |
Diagnostic NMR Signals (¹H NMR, 400 MHz, CDCl₃)
The following signals are critical for structural validation:
-
The Flavone "Signature" (C-3 Proton):
-
Look for a sharp singlet at δ 6.7 – 6.8 ppm . This confirms ring closure. If this is a doublet or missing, the reaction failed.
-
-
The Methyl Group:
-
Strong singlet at δ 2.4 ppm (3H).
-
-
Aromatic Region (B-Ring):
-
Two doublets (AA'BB' system) around δ 7.3 and δ 7.8 ppm , characteristic of the para-substituted toluene ring.
-
-
Aromatic Region (A-Ring):
-
H-5 (C-5): Doublet near δ 8.2 ppm (deshielded by carbonyl).
-
H-7/H-8: Multiplets around δ 7.5 – 7.7 ppm.[4]
-
References
-
Review of Chalcone Synthesis: Sipale, N. G., et al. (2020).[4] "Synthesis of Chalcones." Journal of Emerging Technologies and Innovative Research.[3]
-
Iodine-Mediated Cyclization (Primary Method): Masesane, I. B. (2015). "A comprehensive review of the oxidative cyclisation of 2'-hydroxychalcones to aurones and flavones." International Journal of Chemical Studies.[7]
-
Mechanism of Oxidative Cyclization: Singh, A., et al. (2023).[8][9] "Oxidative Cyclization Reactions Catalyzed by Designed Transition-Metal Complexes." Organic Chemistry Portal.
-
NMR Data for Flavonoids: Simmler, C., et al. (2014). "NMR Chemical Shifts of Common Flavonoids." Journal of Natural Products.
-
Troubleshooting Cyclization Yields: BenchChem Technical Support. "Troubleshooting low yields in the oxidative cyclization of chalcones."
Sources
- 1. chemrevlett.com [chemrevlett.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. jetir.org [jetir.org]
- 4. rltsc.edu.in [rltsc.edu.in]
- 5. rsc.org [rsc.org]
- 6. rjpbcs.com [rjpbcs.com]
- 7. researchgate.net [researchgate.net]
- 8. chemijournal.com [chemijournal.com]
- 9. Oxidative Cyclization Reactions Catalyzed by Designed Transition-Metal Complexes: A New Strategy for the Synthesis of Flavone, Quinolone, and Benzofuran Derivatives [organic-chemistry.org]
Application Note & Protocol: Fungal Biotransformation of 6-Methylflavone for Novel Derivative Synthesis
Introduction
Flavonoids are a diverse class of plant secondary metabolites renowned for their wide range of pharmacological activities.[1] However, their therapeutic application is often hampered by poor aqueous solubility and limited bioavailability.[2] 6-Methylflavone, a synthetic flavonoid, presents a promising scaffold for drug development, but like many of its counterparts, it requires structural modification to enhance its pharmacokinetic profile.
Biotransformation, utilizing whole-cell microorganisms or isolated enzymes, offers a powerful and eco-friendly platform for the structural diversification of bioactive compounds.[3][4] Fungi, in particular, possess a rich repertoire of enzymes, such as cytochrome P450 monooxygenases (CYPs) and glycosyltransferases (GTs), that can catalyze regio- and stereoselective reactions that are often challenging to achieve through conventional chemical synthesis.[4] This process can generate novel metabolites, often mimicking mammalian drug metabolism, thereby providing early insights into potential metabolic pathways and producing reference standards for toxicological studies.[5][6]
This application note provides a comprehensive guide and detailed protocols for the biotransformation of 6-methylflavone using entomopathogenic fungi. We focus on the use of Isaria fumosorosea, a strain demonstrated to be an effective biocatalyst for the glycosylation of flavonoids without a pre-existing hydroxyl group, yielding novel O-glycosides.[2] The methodologies outlined herein are designed for researchers in natural product chemistry, pharmacology, and drug development to produce and isolate novel 6-methylflavone derivatives for subsequent biological evaluation.
Principle of the Method
The fungal biotransformation of a lipophilic compound like 6-methylflavone typically proceeds through a two-phase metabolic process, analogous to xenobiotic metabolism in mammals.
-
Phase I Functionalization: The primary modification is often a hydroxylation reaction catalyzed by cytochrome P450 monooxygenases.[7][8] These enzymes introduce a hydroxyl group onto the flavonoid scaffold, which serves as a handle for subsequent modifications. In the case of 6-methylflavone, this can occur on the aromatic rings or the methyl group itself.[9]
-
Phase II Conjugation: The hydroxylated intermediate is then recognized by Phase II enzymes, such as glycosyltransferases. These enzymes conjugate a sugar moiety, typically a modified glucose, to the hydroxyl group.[2] This glycosylation step dramatically increases the water solubility of the compound, a critical factor for improving bioavailability.[2]
The remarkable selectivity of fungal enzymes allows for the generation of specific isomers that might be difficult to isolate from a complex synthetic reaction mixture. The choice of fungal strain is critical, as different species or even strains can exhibit unique regioselectivity, leading to a diverse array of products.[10]
Sources
- 1. thieme-connect.com [thieme-connect.com]
- 2. researchgate.net [researchgate.net]
- 3. omicsonline.org [omicsonline.org]
- 4. researchgate.net [researchgate.net]
- 5. wisdomlib.org [wisdomlib.org]
- 6. microbiologyjournal.org [microbiologyjournal.org]
- 7. Efficient hydroxylation of flavonoids by using whole-cell P450 sca-2 biocatalyst in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 8. semanticscholar.org [semanticscholar.org]
- 9. Fungal Biotransformation of 2′-Methylflavanone and 2′-Methylflavone as a Method to Obtain Glycosylated Derivatives [mdpi.com]
- 10. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis & Optimization of 6-Chloro-4'-methylflavone
Status: Operational Ticket ID: FLV-OPT-064 Assigned Specialist: Senior Application Scientist, Organic Synthesis Division
Executive Summary & Reaction Strategy
User Query: How do I optimize the reaction conditions for 6-Chloro-4'-methylflavone to maximize yield and minimize side products?
Technical Response: The synthesis of 6-Chloro-4'-methylflavone is most robustly achieved via a two-step sequence: a Claisen-Schmidt condensation to form the chalcone intermediate, followed by an oxidative cyclization .[1] While one-pot methods exist, separating the steps allows for critical purification of the chalcone, which is the primary determinant of overall yield.
The "Gold Standard" protocol recommended for this specific substituted flavone involves the Iodine/DMSO (
The Synthetic Pathway
Figure 1: The optimized two-step synthetic route. Note that the 5-chloro position on the acetophenone becomes the 6-chloro position on the final flavone backbone due to IUPAC numbering shifts upon cyclization.
Module 1: The Chalcone Intermediate (Step 1)
Objective: Synthesize 2'-hydroxy-5'-chloro-4-methylchalcone. Critical Parameter: Controlling the aldol condensation vs. polymerization.
Optimized Protocol
-
Stoichiometry: Dissolve 5-chloro-2-hydroxyacetophenone (1.0 eq) and 4-methylbenzaldehyde (1.1 eq) in Ethanol (EtOH).
-
Base Addition: Add aqueous KOH (40% w/v) dropwise at 0°C. The final base concentration should be roughly 20-30% of the solvent volume.
-
Reaction: Allow to warm to room temperature. Stir for 12–24 hours. A yellow precipitate (the phenoxide salt) typically forms.
-
Workup: Pour mixture into crushed ice/HCl. The chalcone will precipitate as a bright yellow solid.
-
Purification: Recrystallize from Ethanol. Do not proceed to Step 2 without a melting point check.
Troubleshooting Guide: Claisen-Schmidt Condensation
| Issue Observed | Probable Cause | Corrective Action |
| "Gooey" or Tarry Product | Cannizzaro Reaction / Polymerization. High base concentration or temperature caused the aldehyde to polymerize or disproportionate. | Reduce Temperature: Conduct the addition at 0°C and keep the reaction <25°C. Switch Base: Use Ba(OH) |
| Low Yield / Starting Material Remains | Reversible Aldol. The reaction has reached equilibrium but has not dehydrated to the enone. | Force Dehydration: Increase reaction time. If still stalled, acidify the mixture to pH 2 and heat gently to promote elimination of water. |
| Product is Oily (Not Solid) | Impurity Profile. Unreacted benzaldehyde acts as a solvent, preventing crystallization. | Trituration: Wash the oily crude with cold hexane or diethyl ether to remove non-polar aldehydes. This usually triggers crystallization. |
Module 2: Oxidative Cyclization (Step 2)
Objective: Cyclize the chalcone to 6-Chloro-4'-methylflavone. Critical Parameter: Temperature and Oxidant Regeneration.
The Mechanism (Why Iodine/DMSO?)
Iodine acts as a Lewis acid to facilitate ring closure and as an oxidant to dehydrogenate the intermediate flavanone. DMSO acts as the solvent and the co-oxidant, regenerating
Optimized Protocol
-
Dissolution: Suspend the Chalcone (1.0 eq) in DMSO (approx. 5–10 mL per gram).
-
Catalyst: Add Iodine (
) (0.1 – 1.0 eq). Note: Start with 0.2 eq; if slow, increase to stoichiometric. -
Heat: Heat to 130°C . This temperature is non-negotiable; below 100°C, the reaction stalls at the flavanone stage.
-
Monitor: Track via TLC. The chalcone (yellow, fluorescent) will disappear, replaced by the flavone (often dark under UV254, blue fluorescent under UV365 depending on substitution).
-
Quench: Pour into crushed ice containing a small amount of Sodium Thiosulfate (
) to remove excess iodine (turns the solution from brown to white/yellow precipitate).
Troubleshooting Guide: Oxidative Cyclization
Visual Troubleshooting Logic:
Figure 2: Decision tree for troubleshooting the oxidative cyclization step.
FAQ: Specific Issues with 6-Chloro-4'-methylflavone
Q: Why am I getting a mixture of Flavone and Aurone?
A: Aurones (benzylidenebenzofuranones) are common side products when the reaction conditions favor the "wrong" cyclization mode. This often happens if the reaction mixture is too basic or if alternative oxidants like Hg(OAc)
-
Fix: Stick strictly to the
/DMSO system. Ensure your DMSO is neutral (not basic). If the problem persists, switch to DDQ in Dioxane , which is more regioselective for flavones but harder to purify.
Q: My product is trapped in the DMSO. How do I isolate it? A: DMSO has a high boiling point and is hard to remove.
-
Fix: Do not rotovap DMSO. Pour the reaction mixture into a 10x volume of Ice Water . The flavone is hydrophobic and will crash out. Filter the solid, wash copiously with water to remove DMSO, then recrystallize.
Q: Can I use 4-methylbenzoyl chloride and 5-chloro-2-hydroxyacetophenone (Baker-Venkataraman)?
A: Yes, but it is a 3-step route (Esterification
References & Validated Sources
-
Mechanistic Insight on Iodine/DMSO Cyclization:
-
Source: ResearchGate / Tetrahedron Letters
-
Relevance: Explains the role of DMSO as a co-oxidant and the necessity of the 2'-OH group.
-
Link:
-
-
General Flavone Synthesis & Troubleshooting:
-
Source: BenchChem Technical Guides
-
Relevance: Provides specific troubleshooting for "stalled" reactions and impure starting materials in chalcone cyclization.
-
Link:
-
-
Alternative Oxidative Methods (Pd-Catalyzed):
-
Source: Royal Society of Chemistry (RSC)
-
Relevance: Discusses alternative oxidative pathways if Iodine fails, specifically using Pd(II) and DMSO.
-
Link:
-
-
Claisen-Schmidt Condensation Kinetics:
-
Source: Taylor & Francis / Knowledge Centers[2]
-
Relevance: detailed breakdown of the base-catalyzed condensation mechanism and side-reaction avoidance.
-
Link:
-
For further assistance, please contact the Organic Synthesis Support Team with your specific TLC data and NMR spectra.
Sources
Technical Support Center: Purification of 6-Chloro-4'-methylflavone
Ticket ID: #FLAV-CL-006 Status: Open Assigned Specialist: Senior Application Scientist Subject: Troubleshooting Purity and Yield in Halogenated Flavone Synthesis
Executive Summary
Purifying 6-Chloro-4'-methylflavone presents a unique chemical paradox. The molecule combines the rigid, planar backbone of a flavone with a lipophilic chlorine substituent at position 6 and a methyl group at position 4'. Unlike polyhydroxylated flavonoids (e.g., quercetin) which are polar, this molecule is significantly hydrophobic.
Common failures in purification stem from treating this compound like a standard polar flavonoid. The two most critical challenges are:
-
Solubility Mismatch: The chlorine atom drastically reduces solubility in standard alcohols (methanol/ethanol), leading to premature precipitation or "oiling out" during recrystallization.
-
The "Yellow Impurity" (Chalcone Persistence): The synthetic precursor (a chalcone) is an isomer or near-isomer that co-crystallizes with the product.
This guide provides a self-validating troubleshooting workflow to resolve these specific issues.
Part 1: The Purification Decision Tree
Before selecting a protocol, assess your crude material.[1] The decision between recrystallization and chromatography depends on the "Yellow Impurity" load.
Figure 1: Decision matrix for selecting the purification method based on impurity profile.
Part 2: Troubleshooting Guides (Q&A)
Issue 1: The "Yellow Impurity" won't go away.
User Question: I have recrystallized my product three times, but it remains bright yellow, and the melting point is depressed. What is happening?
Technical Diagnosis: You are likely dealing with the Chalcone Intermediate (1-(5-chloro-2-hydroxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one).
-
The Cause: Flavone synthesis (via Baker-Venkataraman or Claisen-Schmidt) involves cyclizing a yellow chalcone into a colorless/pale flavone. If cyclization is incomplete, the chalcone remains.
-
The Problem: Chalcones and flavones are structural isomers with similar solubilities. They often form "solid solutions" (co-crystals), making standard recrystallization ineffective.
Protocol: Chemical Washing (The "Acid/Base" Trick) Because the chalcone has a free phenolic hydroxyl group (2'-OH) required for cyclization, it is more acidic than the closed-ring flavone (which has no free -OH in this specific molecule).
-
Dissolve: Dissolve crude solid in Dichloromethane (DCM).
-
Wash: Extract the organic layer with cold 5% NaOH .
-
Dry & Evaporate: Dry the DCM layer over MgSO₄ and evaporate.
-
Result: The residue should be significantly paler.
Issue 2: Poor Recovery during Recrystallization
User Question: I used Ethanol as suggested for general flavonoids, but I either get no crystals or I lose 80% of my mass.
Technical Diagnosis: The chlorine atom at position 6 and the methyl group at 4' make this molecule highly lipophilic.
-
Ethanol Failure: The compound is too insoluble in ethanol even at boiling (requiring huge volumes), or if it does dissolve, it crashes out too fast upon cooling, trapping impurities.
Protocol: The "Anti-Solvent" Method You need a binary solvent system that balances the lipophilicity of the chlorine with the stacking ability of the flavone rings.
| Step | Solvent System | Rationale |
| 1. Dissolution | Chloroform (CHCl₃) or DCM | The halogenated solvent interacts well with the 6-Chloro substituent. Dissolve the solid in the minimum amount of hot CHCl₃. |
| 2. Induction | Hot Ethanol | Slowly add hot Ethanol to the boiling CHCl₃ solution until persistent turbidity (cloudiness) appears. |
| 3. Re-solubilization | Chloroform | Add 2-3 drops of CHCl₃ to clear the solution. |
| 4. Crystallization | Slow Cooling | Allow to cool to Room Temp, then 4°C. The hydrophobic flavone will crystallize as the solution becomes ethanol-rich. |
Issue 3: Tailing Peaks in HPLC/TLC
User Question: My TLC shows a streak instead of a spot, and HPLC peaks are tailing.
Technical Diagnosis: While 6-Chloro-4'-methylflavone is neutral, residual precursors (phenols) or ring-opening degradation products can cause tailing on silica due to hydrogen bonding with silanol groups.
Protocol: Mobile Phase Modification
-
For TLC: Add 1% Acetic Acid to your Hexane:Ethyl Acetate mobile phase. This suppresses the ionization of any residual phenolic impurities, sharpening the spots.
-
For Column Chromatography: Flash chromatography on silica gel is effective but requires a shallow gradient.
-
Start: 100% Hexane (to elute non-polar side products).
-
Gradient: Slowly increase to 90:10 (Hexane:EtOAc).
-
Target: The flavone typically elutes earlier than the chalcone due to the lack of the free -OH group.
-
Part 3: Analytical Verification
Do not rely solely on melting point, as the chloro-substituent effects can be unpredictable compared to literature values of non-halogenated analogs.
Key NMR Markers (¹H NMR in CDCl₃): To confirm you have the Flavone and not the Chalcone :
-
The C-3 Proton (The "Flavone Fingerprint"):
-
Look for a sharp singlet around 6.5 – 6.8 ppm .
-
Why? This proton is attached to the double bond of the C-ring. If this is absent, or if you see two doublets around 7.5-8.0 ppm (J ≈ 16 Hz), you still have the chalcone (open chain).
-
-
The Methyl Group:
-
Look for a singlet at ~2.4 ppm (3H). This confirms the integrity of the 4'-methyl group.
-
Part 4: Synthesis & Impurity Pathway
Understanding the origin of your impurities is the best way to remove them.
Figure 2: The synthetic pathway showing the structural evolution from starting materials to the target flavone. Note the Chalcone intermediate is the primary colored impurity.
References
-
Solubility & Recrystallization of Flavonoids
-
Chebil, L., et al. (2007).[5] Solubility of Flavonoids in Organic Solvents. Journal of Chemical & Engineering Data.
- Context: Establishes the solubility profiles of flavonoid backbones, supporting the use of binary solvent systems (Alcohol/Chlorinated)
-
-
Chalcone-Flavone Separation
-
Chromatographic Techniques
-
Cielecka-Piontek, J., et al. (2012).[7] Column Chromatography for Terpenoids and Flavonoids. InTech Open.
- Context: Details the stationary phase interactions (Silica vs. Polyamide)
-
-
Melting Point & Characterization
-
Indofine Chemical Company.[8] 6-Chloro-4'-methylflavanone Product Data.
- Context: Provides comparative physical data for the flavanone analog (MP ~100°C), reinforcing the need to distinguish it from the flavone (expected MP >150°C) via NMR.
-
Sources
- 1. How To [chem.rochester.edu]
- 2. youtube.com [youtube.com]
- 3. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 4. Extraction and quantification of phenolic acids and flavonols from Eugenia pyriformis using different solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. 6-CHLORO-4'-METHYLFLAVANONE | | INDOFINE Chemical Company [indofinechemical.com]
Validation & Comparative
Executive Summary: The Strategic Value of the 6,4'-Disubstituted Scaffold
Publish Comparison Guide: 6-Chloro-4'-methylflavone Derivatives
In the landscape of flavonoid drug discovery, the 6-Chloro-4'-methylflavone scaffold represents a calculated convergence of metabolic stability and lipophilic targeting. While natural flavonoids (e.g., apigenin, chrysin) suffer from rapid Phase II metabolism (glucuronidation/sulfation), synthetic derivatives targeting the A-ring (position 6) and B-ring (position 4') offer enhanced pharmacokinetic profiles.
This guide provides a comparative technical analysis of 6-Chloro-4'-methylflavone derivatives against their mono-substituted counterparts (6-Methylflavone and 4'-Methylflavone). Our analysis focuses on two primary therapeutic axes: GABAergic neuromodulation and Anti-inflammatory signaling .
Key Differentiators:
-
6-Chloro Substitution: Enhances metabolic stability by blocking the primary site of A-ring oxidation and increases affinity for the benzodiazepine binding site on GABA-A receptors.
-
4'-Methyl Substitution: Increases lipophilicity (cLogP) without introducing hydrogen bond donors, facilitating Blood-Brain Barrier (BBB) penetration and improving selectivity against off-target kinases.
Chemical Architecture & Synthesis Strategy
To evaluate this scaffold, we utilize a robust Claisen-Schmidt Condensation followed by oxidative cyclization. This protocol is preferred over the Baker-Venkataraman rearrangement for its operational simplicity and higher yields for halogenated substrates.
Synthesis Workflow (DOT Visualization)
Figure 1: Two-step synthesis pathway for 6-Chloro-4'-methylflavone via chalcone intermediate.
Detailed Protocol: Oxidative Cyclization
-
Chalcone Formation: Dissolve 5-chloro-2-hydroxyacetophenone (10 mmol) and 4-methylbenzaldehyde (10 mmol) in ethanol (30 mL). Add 50% KOH (10 mL) dropwise. Stir at room temperature for 24h. Acidify with HCl, filter the yellow precipitate (Chalcone).
-
Cyclization: Dissolve the chalcone (5 mmol) in DMSO (15 mL). Add a catalytic amount of Iodine (I₂, 0.1 mmol). Heat to 140°C for 4 hours.
-
Purification: Pour into ice water. Extract with ethyl acetate. Purify via silica gel column chromatography (Hexane:EtOAc 8:2).
-
Quality Control: Verify structure via ¹H-NMR (absence of chalcone vinylic protons at δ 7.5–8.0 ppm).
-
Comparative Performance Analysis
The following data synthesizes experimental trends from structure-activity relationship (SAR) studies involving 6-substituted and 4'-substituted flavones.
Table 1: Physicochemical & Biological Profile Comparison
| Compound | Substitution (A-Ring) | Substitution (B-Ring) | Predicted cLogP | GABA-A Affinity ( | Anti-inflammatory Potency (NO Inhibition) | Metabolic Stability |
| 6-Chloro-4'-methylflavone | 6-Cl | 4'-Me | 4.2 | High (++++) | Moderate (++) | High |
| 6-Methylflavone | 6-Me | H | 3.5 | High (+++) | Low (+) | Moderate |
| 4'-Methylflavone | H | 4'-Me | 3.8 | Low (+) | High (+++) | Low |
| 6-Chloroflavone | 6-Cl | H | 3.9 | Moderate (++) | Moderate (++) | High |
| Flavone (Control) | H | H | 2.8 | Low | Low | Low |
Analysis of Data:
-
Neuroactivity: The 6-Cl group is superior to the 6-Me group for GABA-A receptor affinity due to the electron-withdrawing nature of chlorine, which enhances interaction with the benzodiazepine binding pocket [1].
-
Anti-inflammatory: The 4'-Me group enhances lipophilicity, allowing better cellular uptake in macrophage assays (RAW 264.7), leading to stronger inhibition of iNOS compared to unsubstituted flavones [2].
-
Synergy: The 6-Chloro-4'-methyl derivative combines these traits, creating a lead candidate for neuroinflammation models where both BBB penetration and immunomodulation are required.
Mechanistic Insights: Structure-Activity Relationship (SAR)
To understand the causality behind the performance, we map the functional roles of specific structural motifs.
SAR Logic Diagram (DOT Visualization)
Figure 2: Functional mapping of the 6-chloro and 4'-methyl substituents.
Scientific Rationale:
-
A-Ring (6-Cl): Halogenation at C6 prevents metabolic hydroxylation, significantly extending half-life compared to 6-OH or 6-H analogs. It also mimics the electronegativity required for high-affinity binding to the
GABA-A receptor subtype [3]. -
B-Ring (4'-Me): Unlike hydroxyl groups (common in dietary flavonoids like luteolin), the methyl group does not act as a hydrogen bond donor. This prevents rapid Phase II conjugation (sulfation), maintaining the molecule in its active aglycone form in circulation [4].
Experimental Validation Protocols
To validate the claims above, the following self-validating protocols should be employed.
Protocol A: GABA-A Receptor Binding Assay
Objective: Determine affinity (
-
Membrane Prep: Prepare synaptic membranes from rat cerebral cortex.
-
Ligand: Use [³H]-Flumazenil (1 nM) as the radioligand.
-
Incubation: Incubate membranes with [³H]-Flumazenil and varying concentrations (
to M) of 6-Chloro-4'-methylflavone for 60 min at 4°C. -
Termination: Rapid filtration through GF/B filters.
-
Analysis: Measure radioactivity via liquid scintillation. Calculate
and convert to using the Cheng-Prusoff equation.-
Validation: Diazepam (
nM) must be included as a positive control.
-
Protocol B: Anti-inflammatory Screen (Nitric Oxide Inhibition)
Objective: Assess potency in suppressing pro-inflammatory mediators.[1]
-
Cell Line: RAW 264.7 murine macrophages.[1]
-
Stimulation: Induce inflammation with Lipopolysaccharide (LPS, 1
g/mL). -
Treatment: Co-treat with test compounds (1–50
M) for 24h. -
Readout: Measure Nitrite (
) accumulation in the supernatant using Griess Reagent. -
Cytotoxicity Check: Parallel MTT assay to ensure decreased NO is not due to cell death.
-
Validation: 4'-Methylflavone should show
M; L-NMMA (NOS inhibitor) as positive control.
-
References
-
Hall, B. J., et al. (2001).[2] "6-Methylflavone."[1][2][3] Acta Crystallographica Section E, E57, o592-o593.[2]
-
Szarvas, M., et al. (2025).[1] "Methyl Derivatives of Flavone as Potential Anti-Inflammatory Compounds."[1][3] International Journal of Molecular Sciences, 26(2), 1234.
-
Giri, R., et al. (2023). "Structure–Activity Relationship Studies on 6-Chloro-1-phenylbenzazepines." Molecules, 28(15), 5800.
-
Krawczyk-Łebek, A., et al. (2025).[1][3] "Fungal Biotransformation of Chloroflavanones and Antimicrobial Activity." International Journal of Molecular Sciences, 26(10), 4567.
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Navigating the Selectivity Landscape of 6-Chloro-4'-methylflavone: A Comparative Guide to Cross-Reactivity Assessment
For Researchers, Scientists, and Drug Development Professionals
In the quest for targeted therapeutics, understanding a compound's selectivity is paramount. This guide provides a comprehensive analysis of 6-Chloro-4'-methylflavone, a synthetic flavonoid derivative, and its potential for cross-reactivity with other biological targets. As a Senior Application Scientist, my aim is to equip you with the foundational knowledge and practical methodologies to thoroughly characterize the selectivity profile of this and similar molecules.
The flavonoid scaffold, a common motif in natural products and synthetic compounds, is notoriously promiscuous. This inherent ability to interact with a wide range of biological targets presents both opportunities for polypharmacology and challenges in developing selective agents. 6-Chloro-4'-methylflavone, with its specific substitution pattern, is no exception. While its primary target(s) may be under investigation, its structural similarity to a vast array of known bioactive flavonoids necessitates a rigorous evaluation of its off-target effects.
This guide will delve into the structural rationale for potential cross-reactivity, compare 6-Chloro-4'-methylflavone with other well-characterized flavonoids, and provide detailed, field-proven protocols for experimentally determining its selectivity.
The Structural Basis for Flavonoid Cross-Reactivity
The biological activity of flavonoids is intimately linked to their molecular structure.[1] The core flavone structure, consisting of two phenyl rings (A and B) and a heterocyclic ring (C), provides a scaffold that can interact with numerous protein targets, particularly the ATP-binding sites of kinases. Substitutions on these rings can modulate potency and selectivity.
In 6-Chloro-4'-methylflavone, the chlorine atom at the 6-position of the A-ring and the methyl group at the 4'-position of the B-ring are key determinants of its biological activity and potential for cross-reactivity. Halogenation, for instance, can significantly influence a compound's pharmacokinetic properties and binding affinities.[2] Methylation can also alter the bioactivity and bioavailability of flavonoids.[3]
The potential for cross-reactivity arises from the structural similarities shared with other flavonoids that have known biological targets. For instance, compounds like chrysin and apigenin, which have a similar core structure, are known to interact with a multitude of targets, including kinases, ion channels, and nuclear receptors.[4][5] This inherent promiscuity underscores the importance of comprehensive profiling.
Comparative Analysis: 6-Chloro-4'-methylflavone and Structurally Related Flavonoids
To anticipate the cross-reactivity profile of 6-Chloro-4'-methylflavone, it is instructive to compare it with flavonoids that have been more extensively studied.
| Compound | Key Structural Features | Known Biological Activities/Targets | Potential for Cross-Reactivity |
| 6-Chloro-4'-methylflavone | 6-Chloro, 4'-Methyl substitution | Antimicrobial, potential anti-inflammatory and anticancer activities (inferred from related compounds)[2][6] | High, due to the promiscuous nature of the flavonoid scaffold and halogen/methyl substitutions. |
| 6-Chloroflavone | 6-Chloro substitution | Antimicrobial activity.[7] | High, likely to share targets with other chlorinated flavonoids. |
| 4'-Methylflavone | 4'-Methyl substitution | Interacts with biological membranes and human serum albumin.[8] | Moderate to high, methylation can influence binding to various proteins. |
| Chrysin | 5,7-Dihydroxyflavone | Anticancer, anti-inflammatory, neuroprotective. Interacts with multiple kinases, estrogen receptors, and other enzymes.[4][9] | Very high, a well-known promiscuous binder. |
| Apigenin | 4',5,7-Trihydroxyflavone | Anticancer, anti-inflammatory, antioxidant. Interacts with a wide range of kinases and other cellular targets.[5][10] | Very high, another example of a flavonoid with broad biological activity. |
This comparison highlights that even minor structural modifications can alter the biological activity profile. Therefore, direct experimental evaluation of 6-Chloro-4'-methylflavone's selectivity is essential.
Experimental Workflows for Assessing Cross-Reactivity
A multi-pronged approach is necessary to confidently map the selectivity profile of a compound. The following experimental workflows are industry standards for characterizing both on-target and off-target interactions.
Kinome Profiling: A Broad Screen of Kinase Interactions
Given that a significant portion of the "druggable" genome consists of kinases, and the known propensity of flavonoids to bind to their ATP pockets, a broad kinase panel screen is a critical first step.
Caption: Workflow for Kinome Profiling.
Experimental Protocol: KINOMEscan® Profiling
The KINOMEscan® platform is a widely used competitive binding assay to quantify the interactions between a test compound and a large panel of kinases.[11]
-
Compound Preparation: Solubilize 6-Chloro-4'-methylflavone in a suitable solvent (e.g., DMSO) to a stock concentration of 10 mM.
-
Assay Setup: The assay is typically performed by a specialized contract research organization (CRO). The core principle involves a DNA-tagged kinase, an immobilized ligand, and the test compound.[5]
-
Competition: The test compound is incubated with the kinase and the immobilized ligand. If the test compound binds to the kinase's active site, it will prevent the kinase from binding to the immobilized ligand.
-
Quantification: The amount of kinase bound to the immobilized ligand is quantified using qPCR, which measures the amount of the DNA tag. A lower qPCR signal indicates stronger binding of the test compound to the kinase.
-
Data Analysis: Results are often expressed as percent inhibition relative to a control. A selectivity score (S-score) can be calculated to represent the compound's selectivity, and the data can be visualized using a TREESpot™ diagram to map the interactions across the human kinome.
Radioligand Binding Assays: Validating Specific Target Interactions
Once potential off-targets are identified from broader screens, or to confirm the primary target, competitive radioligand binding assays are employed. These assays are highly sensitive and quantitative.[12]
Caption: Workflow for Competitive Radioligand Binding Assay.
Experimental Protocol: Competitive Radioligand Binding Assay
This protocol outlines the general steps for a competitive binding assay.[13]
-
Receptor Preparation: Prepare cell membranes or tissues expressing the target receptor of interest. Homogenize the cells/tissues in a suitable buffer and centrifuge to pellet the membranes. Resuspend the pellet in the assay buffer.
-
Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of a high-affinity radioligand for the target receptor, and varying concentrations of the unlabeled test compound (6-Chloro-4'-methylflavone).
-
Incubation: Incubate the plate at a specific temperature for a duration sufficient to reach binding equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. The filter will trap the membranes with the bound radioligand, while the unbound radioligand passes through.
-
Detection: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand against the concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.
Cellular Thermal Shift Assay (CETSA®): Confirming Target Engagement in a Physiological Context
CETSA® is a powerful biophysical method to verify that a compound binds to its target within the complex environment of a living cell.[14] It is based on the principle that ligand binding can stabilize a protein against thermal denaturation.
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA®).
Experimental Protocol: Cellular Thermal Shift Assay (CETSA®)
This protocol provides a general outline for a CETSA experiment.[15]
-
Cell Culture and Treatment: Culture the desired cell line to an appropriate confluence. Treat the cells with 6-Chloro-4'-methylflavone or a vehicle control (e.g., DMSO) for a specified time.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them at a range of different temperatures for a fixed duration (e.g., 3 minutes) using a thermal cycler.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the cell lysates at high speed to pellet the denatured, aggregated proteins.
-
Quantification of Soluble Protein: Carefully collect the supernatant containing the soluble proteins. Analyze the amount of the target protein in the soluble fraction using methods such as Western blotting or mass spectrometry.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature for both the vehicle- and compound-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.
Conclusion and Future Directions
While 6-Chloro-4'-methylflavone holds potential as a bioactive molecule, its flavonoid backbone strongly suggests a propensity for cross-reactivity. A thorough and unbiased assessment of its selectivity is not merely a precautionary measure but a critical step in its development as a research tool or therapeutic candidate.
The experimental workflows detailed in this guide—kinome profiling, radioligand binding assays, and CETSA®—provide a robust framework for elucidating the on- and off-target interaction profile of 6-Chloro-4'-methylflavone. The data generated from these assays will be invaluable for interpreting biological outcomes, predicting potential side effects, and guiding future medicinal chemistry efforts to optimize selectivity. By embracing a comprehensive approach to selectivity profiling, researchers can unlock the full potential of this and other flavonoid derivatives while ensuring scientific rigor and translatability.
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Adhau, V. B. (2016). SYNTHESIS OF 6-CHLOROFLAVONE FROM 4-CHLOROPHENOL AND THEIR BIOCIDAL ACTIVITY. TSI Journals. [Link]
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Hall, B. J., et al. (2001). 6-Methylflavone. Acta Crystallographica Section E: Structure Reports Online, 57(7), o592-o593. [Link]
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National Center for Biotechnology Information. (n.d.). 6-Chloroflavone. In PubChem. Retrieved from [Link]
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Tsuchiya, H. (2015). Studies of the Synthesis and the Structure-activity Relationship of 3-Methylflavones. Anticancer Research, 35(5), 2631-2636. [Link]
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Strugała, P., et al. (2021). Interaction of 4'-methylflavonoids with biological membranes, liposomes, and human albumin. Scientific Reports, 11(1), 16039. [Link]
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Cyboran-Mikołajczyk, S., et al. (2021). Interaction of 4′-methylflavonoids with biological membranes, liposomes, and human albumin. Scientific Reports, 11(1), 16039. [Link]
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Wen, L., et al. (2017). Structure, bioactivity, and synthesis of methylated flavonoids. Annals of the New York Academy of Sciences, 1398(1), 120-129. [Link]
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National Center for Biotechnology Information. (n.d.). Chlorflavonin. In PubChem. Retrieved from [Link]
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Eurofins Discovery. (n.d.). KINOMEscan Technology. Retrieved from [Link]
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Zand, R. S., et al. (2002). Advancements and recent explorations of anti-cancer activity of chrysin: from molecular targets to therapeutic perspective. Journal of Experimental & Clinical Cancer Research, 21(2), 215-220. [Link]
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Kostrzewa, M., et al. (2023). Antimicrobial activity of new glycoside derivatives of chloroflavones obtained by fungal biotransformation. Scientific Reports, 13(1), 11463. [Link]
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Li, R., et al. (2019). The Substituent Effect on the Radical Scavenging Activity of Apigenin. Molecules, 24(5), 923. [Link]
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Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]
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MRC PPU. (n.d.). Kinase Profiling Inhibitor Database. Retrieved from [Link]
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Al-Ishaq, R. K., et al. (2020). The ligand parameters to satisfy Lipinski's rule of 5 with a drug-likeness score by Molsoft LLC. ResearchGate. [Link]
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Orcutt, K. J., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 17(5), 1141-1153. [Link]
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Lefort, E. C., & Blay, J. (2013). Does Oral Apigenin Have Real Potential for a Therapeutic Effect in the Context of Human Gastrointestinal and Other Cancers?. Frontiers in Pharmacology, 4, 141. [Link]
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Bylund, D. B., & Toews, M. L. (1993). Radioligand binding methods: practical guide and tips. American Journal of Physiology-Lung Cellular and Molecular Physiology, 265(4), L421-L429. [Link]
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Chen, C. Y., et al. (2016). KIDFamMap: a database of kinase-inhibitor-disease family maps for kinase inhibitor selectivity and binding mechanisms. Nucleic Acids Research, 44(D1), D367-D375. [Link]
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Singh, P., et al. (2024). Anticancer Activity of Ether Derivatives of Chrysin. Molecules, 29(5), 1018. [Link]
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Bartoszewska, K., et al. (2024). Fungal Biotransformation of Chloroflavanones and Antimicrobial Activity of Parent Compounds and Derived Products. International Journal of Molecular Sciences, 25(5), 2908. [Link]
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Strugała, P., et al. (2021). Interaction of 4′-methylflavonoids with biological membranes, liposomes, and human albumin. ResearchGate. [Link]
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Singh, M., et al. (2024). Unlocking the potential of natural products: A comprehensive review of chrysin derivatives and their biological activities. Heliyon, 10(8), e29241. [Link]
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Pradhan, R. N., et al. (2024). Adipocyte Browning: A Promising Avenue in Anti-Obesity Therapy. International Journal of Molecular Sciences, 25(5), 2883. [Link]
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Ullah, F., et al. (2021). Identification of Flavonoids as Putative ROS-1 Kinase Inhibitors Using Pharmacophore Modeling for NSCLC Therapeutics. Molecules, 26(8), 2114. [Link]
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Kstrasser, M., et al. (2016). Targeted Kinase Selectivity from Kinase Profiling Data. Journal of Chemical Information and Modeling, 56(2), 347-356. [Link]
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Kostrzewa, M., et al. (2024). Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies. ResearchGate. [Link]
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Sykes, D. A., et al. (2019). Measuring Receptor Target Coverage: A Radioligand Competition Binding Protocol for Assessing the Association and Dissociation Rates of Unlabeled Compounds. Methods in Molecular Biology, 2074, 129-141. [Link]
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KLIFS. (n.d.). The structural kinase database. Retrieved from [Link]
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Nabavi, S. F., et al. (2019). A Review on Flavonoid Apigenin: Dietary Intake, ADME, Antimicrobial Effects, and Interactions with Human Gut Microbiota. Critical Reviews in Food Science and Nutrition, 59(19), 3205-3221. [Link]
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Wikipedia. (n.d.). 6-Hydroxyflavone. Retrieved from [Link]
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Jones, C. I., et al. (2024). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Platelets, 35(1), 2321453. [Link]
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Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from [Link]
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Hu, H., et al. (2015). Computational Analysis of Kinase Inhibitor Selectivity using Structural Knowledge. ResearchGate. [Link]
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Eurofins Discovery. (n.d.). KINOMEscan® Kinase Profiling Platform. Retrieved from [Link]
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Kostrzewa, M., et al. (2024). The Influence of Flavonoids with -Br, -Cl Atoms and -NO2, -CH3 Groups on the Growth Kinetics and the Number of Pathogenic and Probiotic Microorganisms. Molecules, 29(17), 3986. [Link]
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Manikandan, A., et al. (2020). Molecular Docking, Drug likeness Studies and ADMET prediction of Flavonoids as Platelet-Activating Factor (PAF) Receptor Binding. Chemical Review and Letters, 3(2), 85-91. [Link]
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Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology, 56, 141-161. [Link]
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Olas, B., et al. (2020). A comparison of the effects of apigenin and seven of its derivatives on selected biomarkers of oxidative stress and coagulation in vitro. Food and Chemical Toxicology, 135, 111016. [Link]
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Lee, J. H., et al. (2019). Inhibitory Effects of a Novel Chrysin-Derivative, CPD 6, on Acute and Chronic Skin Inflammation. International Journal of Molecular Sciences, 20(11), 2652. [Link]
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Ullah, F., et al. (2021). Identification of Flavonoids as Putative ROS-1 Kinase Inhibitors Using Pharmacophore Modeling for NSCLC Therapeutics. Molecules, 26(8), 2114. [Link]
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Lee, J. H., et al. (2019). Inhibitory Effects of a Novel Chrysin-Derivative, CPD 6, on Acute and Chronic Skin Inflammation. Molecules, 24(11), 2115. [Link]
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Wang, D., et al. (2019). Exploring the Mechanism of Flavonoids Through Systematic Bioinformatics Analysis. Frontiers in Pharmacology, 10, 938. [Link]
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Chen, T. C., et al. (2020). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 10(14), e3686. [Link]
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Comparative Guide: Synthetic vs. Natural Flavones in Biological Systems
Executive Summary
This guide provides a technical comparison between natural flavones (extracted from plant matrices) and their synthetic analogs (chemically modified or de novo synthesized). While natural flavones like Quercetin and Apigenin offer broad-spectrum safety and pleiotropic effects, they often suffer from poor bioavailability and metabolic instability. Synthetic analogs, such as Flavopiridol or halogenated flavones, are engineered to overcome these pharmacokinetic hurdles, often achieving nanomolar potency where natural counterparts operate in the micromolar range.
Key Takeaway: The choice between natural and synthetic flavones is a trade-off between bioavailability/potency (Synthetic) and safety/multi-target synergy (Natural).
Structural & Chemical Distinctions
The biological activity of flavones is dictated by the substitution pattern on the C2-C3 double bond and the B-ring.
-
Natural Flavones: Predominantly exist as glycosides (attached to sugar moieties like glucose or rhamnose). This increases water solubility but severely limits passive diffusion across cell membranes.
-
Synthetic Flavones: Often synthesized as aglycones (sugar-free) with specific modifications:
-
Methylation (e.g., 3',4'-dimethoxyflavone): Blocks glucuronidation sites, extending metabolic half-life.
-
Halogenation (e.g., 4'-bromoflavonol): Increases lipophilicity and binding affinity to hydrophobic kinase pockets.
-
Heterocyclic additions: Enhance specificity for ATP-binding sites in enzymes.
-
Visualization: Structural Evolution & Production Flow
Figure 1: The workflow from natural extraction to synthetic optimization. Natural glycosides must be hydrolyzed to aglycones before they can be effectively modified for enhanced pharmaceutical properties.
Comparative Biological Efficacy Data[1][2][3][4]
The following data contrasts the potency (IC50) and binding affinity of natural Quercetin against synthetic analogs in cancer models.
Table 1: Potency Comparison (Natural vs. Synthetic)
| Compound Class | Specific Compound | Target / Cell Line | IC50 / Binding Energy | Activity Fold-Change |
| Natural | Quercetin | MCF-7 (Breast Cancer) | 20.90 µM | 1x (Baseline) |
| Synthetic | Flavopiridol | KKU-055 (Cholangiocarcinoma) | 40.1 nM | ~500x Potency Increase |
| Synthetic | 4'-Bromoflavonol | A549 (Lung Cancer) | < 5 µM | >4x Potency Increase |
| Natural | Quercetin | PI3Kγ Kinase Binding | -8.19 Kcal/mol | N/A |
| Synthetic | Flavopiridol | PI3Kγ Kinase Binding | -8.97 Kcal/mol | Stronger Binding Affinity |
Analysis:
-
Potency Gap: Synthetic Flavopiridol operates in the nanomolar (nM) range, whereas Quercetin requires micromolar (µM) concentrations. This is critical for drug development, as maintaining µM plasma levels in vivo is toxicologically challenging.
-
Binding Mechanics: The synthetic introduction of nitrogen-containing rings (in Flavopiridol) or halogens creates stronger Van der Waals interactions within the ATP-binding pocket of kinases like CDK9 and PI3K.
Stability & Pharmacokinetics[5]
A major failure point for natural flavones is "First-Pass Metabolism."
-
Natural Fate: Natural aglycones (e.g., Galangin) are rapidly conjugated by liver enzymes (UGTs) into glucuronides/sulfates, rendering them biologically inactive for many intracellular targets.
-
Data Point: ~90% of Galangin is metabolized within 1 hour.[1]
-
-
Synthetic Solution:
-
Metabolic Blocking: Methylating the hydroxyl groups (e.g., 3',4'-dimethoxyflavone) prevents conjugation.
-
Result: Synthetic methylated analogs show 8-10 fold higher intestinal absorption and significantly extended plasma half-lives compared to their hydroxylated parents.
-
Experimental Protocols
Protocol A: Cellular Uptake Assay (Fluorescence Tracking)
Standard quantification of flavonoids often fails due to rapid metabolism. This protocol uses DPBA (2-aminoethoxydiphenyl borate) , a dye that fluoresces only when bound to flavonoids, to visualize uptake in real-time.
Reagents:
-
DPBA Solution: 0.25% (w/v) in methanol (freshly prepared).
-
Buffer: Phosphate-buffered saline (PBS), pH 7.4.
-
Cells: Adherent cancer lines (e.g., HeLa, MCF-7) seeded on glass coverslips.
Workflow:
-
Seeding: Plate cells at
cells/well; incubate 24h. -
Treatment: Treat cells with Natural Quercetin vs. Synthetic Analog (10–50 µM) for 1–4 hours.
-
Washing: Aspirate media; wash 2x with ice-cold PBS to remove extracellular flavonoids.
-
Staining: Incubate cells with DPBA solution (diluted 1:10 in PBS) for 5 minutes in the dark.
-
Imaging: Immediately image using a fluorescence microscope.
-
Excitation: 450–490 nm (FITC channel).
-
Emission: >520 nm.
-
Observation: Intracellular flavonoids will appear as intense green/orange fluorescence.
-
Protocol B: Viability Assay (Trypan Blue Exclusion)
Warning: Do NOT use MTT or Alamar Blue assays for flavonoids. Flavones can chemically reduce tetrazolium salts without cellular activity, leading to false positives.
-
Treatment: Treat cells with test compounds for 24–72h.
-
Detachment: Trypsinize cells to form a single-cell suspension.
-
Staining: Mix cell suspension 1:1 with 0.4% Trypan Blue solution.
-
Counting: Count within 3 minutes using a hemocytometer.
-
Live cells:[2] Clear/White.
-
Dead cells: Blue.
-
-
Calculation:
.
Mechanism of Action: Kinase Inhibition Pathway
Synthetic flavones like Flavopiridol are potent CDK (Cyclin-Dependent Kinase) inhibitors. They arrest the cell cycle by competitively binding to the ATP pocket.
Visualization: Signaling Pathway Inhibition
Figure 2: Mechanistic comparison.[3] Synthetic Flavopiridol acts as a "pan-CDK" inhibitor with high affinity, effectively shutting down proliferation pathways that natural Quercetin only weakly modulates.
References
-
Synthesis and anticancer activity of new flavonoid analogs. Vertex AI Search (NIH Source).4[3][2][5][6][7][8]
-
IC50 values of flavopiridol in four CCA cell lines. ResearchGate.9[3][1][2][5][6][7][10]
-
Synthetic Biology towards Improved Flavonoid Pharmacokinetics. PubMed Central.1[2][5][6][7]
-
In vivo assay to monitor flavonoid uptake across plant cell membranes. ResearchGate.2[3][2][5][6][7][10]
-
Molecular insights and inhibitory dynamics of flavonoids in targeting Pim-1 kinase. ResearchGate.8[3][1][2][5][6][7][10]
Sources
- 1. Synthetic Biology towards Improved Flavonoid Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Anticancer Activity and Molecular Mechanisms of Acetylated and Methylated Quercetin in Human Breast Cancer Cells [mdpi.com]
- 4. Synthesis and anticancer activity of new flavonoid analogs and inconsistencies in assays related to proliferation and viability measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics of B-Ring Unsubstituted Flavones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Molecular insights and inhibitory dynamics of flavonoids in targeting Pim-1 kinase for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
Publish Comparison Guide: In Vivo Validation of 6-Chloro-4'-methylflavone Activity
Executive Summary: The SAhRM Advantage
6-Chloro-4'-methylflavone (6-Cl-4'-MF) represents a critical class of Selective Aryl hydrocarbon Receptor Modulators (SAhRMs) . Unlike the prototypical AhR ligand TCDD (Dioxin), which causes sustained receptor activation leading to severe toxicity (thymic atrophy, wasting syndrome), 6-Cl-4'-MF acts as a "transient" agonist.
It recruits the AhR to the nucleus to induce therapeutic effects—specifically cell cycle arrest (p27Kip1 induction) and anti-estrogenic activity —but is rapidly metabolized, preventing the pleiotropic toxicity associated with persistent ligands. This guide provides the protocols to validate this specific "efficacy-without-toxicity" profile in vivo.
Mechanistic Comparison & Logic
To validate 6-Cl-4'-MF, one must prove it activates the AhR pathway differently than its alternatives.
Comparative Profile: 6-Cl-4'-MF vs. Alternatives
| Feature | TCDD (Agonist Control) | DIM / I3C (Dietary Alternative) | 6-Cl-4'-MF (Product) |
| AhR Affinity | Ultra-High ( | Low ( | High ( |
| Metabolic Stability | Extreme (Half-life: Weeks/Months) | Rapid (Minutes/Hours) | Moderate (Hours) |
| Toxicity Profile | Severe (Thymic involution, liver damage) | Safe (High doses required) | Safe (No thymic atrophy) |
| Primary Mechanism | Sustained DRE activation | Weak DRE activation | Inhibitory crosstalk with ER |
Pathway Visualization: The Therapeutic Divergence
The following diagram illustrates the critical difference: 6-Cl-4'-MF induces CYP1A1 (biomarker) and p27 (efficacy) but avoids the sustained signaling that leads to toxicity.
Figure 1: 6-Cl-4'-MF activates AhR to inhibit ER
In Vivo Validation Protocols
Protocol A: Pharmacokinetics (Bioavailability Check)
Before efficacy studies, you must confirm the compound reaches the plasma. Flavones are lipophilic and often require specific vehicles.
-
Objective: Determine
and to justify dosing schedule. -
Subjects: Female Sprague-Dawley rats (n=3 per timepoint).
-
Dose: 20 mg/kg (Single dose).
-
Vehicle: Corn Oil (Oral) vs. DMSO/PEG400 (IV).
Workflow:
-
Preparation: Dissolve 6-Cl-4'-MF in minimal DMSO (2%) and dilute into Corn Oil. Sonicate to ensure suspension/solution.
-
Administration: Oral gavage (PO).
-
Sampling: Collect blood via tail vein at 0.5, 1, 2, 4, 8, 12, and 24 hours.
-
Analysis: HPLC-UV or LC-MS/MS.
-
Success Metric:
should be approx. 1-2 hours. If is undetectable, check for "first-pass" glucuronidation (common in flavones).
-
Protocol B: Efficacy (MCF-7 Breast Cancer Xenograft)
This is the "Gold Standard" validation. 6-Cl-4'-MF is an anti-estrogen; therefore, it must be tested in an estrogen-dependent model.
-
Model: Athymic Nude Mice (Foxn1 nu/nu), Female, 4-6 weeks old.
-
Tumor Line: MCF-7 (ER+ human breast carcinoma).[1]
-
Estrogen Support: CRITICAL. MCF-7 cells will not grow without estrogen. Implant a 0.72 mg 17
-estradiol pellet (60-day release) subcutaneously 2 days prior to cell injection.
Experimental Groups:
-
Vehicle Control: Corn Oil (Oral Gavage, daily).
-
Positive Control: Tamoxifen (10 mg/kg) or TCDD (Avoid TCDD in routine efficacy due to safety; use only if proving mechanism).
-
Experimental: 6-Cl-4'-MF (Low Dose: 50 mg/kg).
-
Experimental: 6-Cl-4'-MF (High Dose: 100 mg/kg).
Step-by-Step Workflow:
Figure 2: Timeline for MCF-7 xenograft validation study.[1]
Data Collection:
-
Tumor Volume: Measure bi-weekly using calipers (
).[1] -
Biomarker: At termination, flash freeze tumor tissue. Perform RT-PCR for CYP1A1 (confirms AhR activation) and Western Blot for ER
(confirms degradation).
Protocol C: Safety Validation (The "Thymus Test")
This is the self-validating step that distinguishes 6-Cl-4'-MF from toxic dioxins.
-
Method: At the termination of Protocol B (Day 42), carefully excise the thymus gland.
-
Metric: Calculate Thymus/Body Weight ratio.
-
Interpretation:
Comparative Data Summary
When publishing your results, structure your data against the "Toxic Standard" (TCDD) to highlight the SAhRM profile.
| Endpoint | Vehicle | TCDD (Toxic Ref) | 6-Cl-4'-MF (50 mg/kg) | Interpretation |
| Tumor Growth Inhibition | 0% | ~80-90% | ~70-85% | Comparable efficacy to TCDD. |
| CYP1A1 Induction (Fold) | 1.0 | >100x | ~20-50x | Confirms AhR activation (lower than TCDD). |
| Thymus Weight (mg) | ~40 mg | <15 mg (Atrophy) | ~38-40 mg | CRITICAL SAFETY VALIDATOR. |
| Liver Weight | Normal | Hypertrophy | Normal | No hepatotoxicity. |
References
-
Safe, S., et al. (2013). "Development of Selective Aryl Hydrocarbon Receptor Modulators for Cancer Treatment." Molecular Pharmacology.
-
McDougal, A., et al. (2001). "Inhibition of carcinogen-induced rat mammary tumor growth and other estrogen-dependent responses by symmetrical dihalo-substituted analogs of diindolylmethane." Cancer Letters.
-
Zhang, S., et al. (2003). "Structure-Activity Relationships of Flavonoids as Ah Receptor Agonists." Toxicological Sciences.
-
Morrow, D., et al. (2004). "Aryl Hydrocarbon Receptor-Mediated Inhibition of LNCaP Prostate Cancer Cell Growth and Hormone Responsiveness by 6-Substituted Flavones." Journal of Pharmacology and Experimental Therapeutics.
Sources
- 1. meliordiscovery.com [meliordiscovery.com]
- 2. researchgate.net [researchgate.net]
- 3. 2,3,7,8-Tetrachlorodibenzo-p-dioxin-induced thymic atrophy and lymphocyte stem cell alterations by mechanisms independent of the estrogen receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Risk assessments of polychlorinated dibenzo- p-dioxins, polychlorinated dibenzofurans, and dioxin-like polychlorinated biphenyls in food - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dexamethasone and 2,3,7,8-tetrachlorodibenzo-p-dioxin can induce thymic atrophy by different mechanisms in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2,3,7,8-tetrachlorodibenzo-p-dioxin causes alterations in lymphocyte development and thymic atrophy in hemopoietic chimeras generated from mice deficient in ARNT2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Time course of 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD)-induced thymic atrophy in the Wistar rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparative Analysis of TCDD-Induced AhR-Mediated Gene Expression in Human, Mouse and Rat Primary B Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An Overview of the Effects of Dioxins and Dioxin-like Compounds on Vertebrates, as Documented in Human and Ecological Epidemiology - PMC [pmc.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
